molecular formula C14H13BrClNO2 B2536750 Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate CAS No. 1929360-80-4

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate

Cat. No.: B2536750
CAS No.: 1929360-80-4
M. Wt: 342.62
InChI Key: FKUFTOCSTKEFOB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H13BrClNO2 This compound is known for its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out at room temperature in the presence of dimethylformamide (DMF) as a catalyst. The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and reduced quinoline compounds.

Scientific Research Applications

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms in the quinoline ring may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but lacks the additional methyl groups.

    Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of methyl groups.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Different core structure but similar functional groups.

Uniqueness

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is unique due to the presence of both bromine and chlorine atoms along with two methyl groups on the quinoline ring. This unique combination of substituents may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-4-19-14(18)9-6-17-10-5-7(2)12(15)8(3)11(10)13(9)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUFTOCSTKEFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=C(C2=C1Cl)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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